3-(6-methyl-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
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Overview
Description
3-(6-methyl-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a benzothiazole ring fused with an imidazolidinone ring.
Preparation Methods
The synthesis of 3-(6-methyl-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one typically involves the following steps:
Formation of Benzothiazole: Starting with p-toluidine, which is treated with chloroacetyl chloride to form 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide.
Thiocyanation and Refluxation: The intermediate is then subjected to thiocyanation and refluxation with dimethylformamide (DMF) to yield 2-imino-3-(6-methyl-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one.
Chemical Reactions Analysis
3-(6-methyl-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Scientific Research Applications
3-(6-methyl-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has potential as an antioxidant and antimicrobial agent, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-(6-methyl-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their activity and leading to oxidative stress .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol These compounds share structural similarities but differ in their specific functional groups and biological activities. 3-(6-methyl-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(6-methyl-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-6-2-3-7-8(4-6)17-11(13-7)14-9(15)5-12-10(14)16/h2-4H,5H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUFYBASCWVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)CNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331888 |
Source
|
Record name | 3-(6-methyl-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26671451 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59362-55-9 |
Source
|
Record name | 3-(6-methyl-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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